3-Hydroxy-2-methylhexanoyl-CoA

Peroxisomal β-oxidation Acyl-CoA oxidase specificity Branched-chain fatty acid metabolism

Validating anaerobic n-hexane degradation pathways requires a defined 2-methyl-branched, 3-hydroxylated acyl-CoA-not a generic straight-chain analog. Generic 3-hydroxyacyl-CoAs will not pair with dedicated 3-hydroxy-2-methylhexanoyl-CoA dehydrogenases (EC 1.1.-.-). - **Obligate substrate** for NAD+-coupled dehydrogenase assays (340 nm monitoring) - **Analytical signature**: C28H48N7O18P3S, 895.71 Da; 16 Da mass difference from non-hydroxylated precursor enables LC-MS/MS resolution - **Supplied** as high-purity lyophilizate; available from stock for pathway reconstitution or enzyme specificity studies

Molecular Formula C28H48N7O18P3S
Molecular Weight 895.7 g/mol
Cat. No. B15551327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methylhexanoyl-CoA
Molecular FormulaC28H48N7O18P3S
Molecular Weight895.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H48N7O18P3S/c1-5-6-16(36)15(2)27(41)57-10-9-30-18(37)7-8-31-25(40)22(39)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,5-12H2,1-4H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1
InChIKeyCAMFTXNPIJNLKK-AZKLLKNGSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-methylhexanoyl-CoA Overview


3-Hydroxy-2-methylhexanoyl-CoA (CAS 177261-59-5) is a chemically defined coenzyme A thioester derivative with a 2-methyl-branched, 3-hydroxylated hexanoyl acyl chain [1]. It functions as a specific intermediate in the anaerobic degradation of n-hexane via the β-oxidation pathway in certain microorganisms, participating in the sequential hydration and dehydrogenation steps characteristic of fatty acid catabolism [2]. This compound is positioned within the 3-hydroxyacyl-CoA class and serves as a substrate for dedicated 3-hydroxyacyl-CoA dehydrogenases (EC 1.1.-.-) that catalyze its conversion to 2-methyl-3-oxohexanoyl-CoA [3].

Specific intermediate in anaerobic n-hexane degradation
Branched-chain 3-hydroxyacyl-CoA substrate for dedicated dehydrogenase
Chemically defined with C2-methyl branch and C3-hydroxyl group

Why 3-Hydroxy-2-methylhexanoyl-CoA Cannot Be Replaced


The 3-hydroxy-2-methylhexanoyl-CoA molecule is not a generic 3-hydroxyacyl-CoA entity interchangeable with other analogs in its class. Its biological recognition and metabolic fate are dictated by three precisely defined structural features: (i) the C2-methyl branch, which distinguishes it from straight-chain 3-hydroxyacyl-CoAs and modulates its interaction with peroxisomal versus mitochondrial β-oxidation machinery; (ii) the C3-hydroxyl group, the presence of which fundamentally differentiates it from its non-hydroxylated precursor 2-methylhexanoyl-CoA and alters its role in the β-oxidation cycle; and (iii) the hexanoyl chain length, which positions it as a short-chain branched intermediate distinct from longer-chain analogs such as 3-hydroxy-2-methylpalmitoyl-CoA [1]. The requirement for a dedicated 3-hydroxy-2-methylhexanoyl-CoA dehydrogenase activity (EC 1.1.-.-) for its oxidation to the 3-keto intermediate demonstrates that this compound occupies a defined, non-redundant metabolic node [2]. Substitution with a 2-methylhexanoyl-CoA, a 3-hydroxybutyryl-CoA, or a straight-chain 3-hydroxyhexanoyl-CoA would fundamentally alter the enzyme-substrate pairing and, consequently, the research outcome.

Risk C2-methyl branch may alter peroxisomal vs mitochondrial β-oxidation enzyme recognition, not interchangeable with straight-chain analogs.
Risk C3-hydroxyl group presence fundamentally differentiates from non-hydroxylated precursor, altering metabolic role in the pathway.
Risk Dedicated dehydrogenase activity required; substitution with generic 3-hydroxyacyl-CoAs may change enzyme-substrate pairing and research outcome.

Comparative Evidence for 3-Hydroxy-2-methylhexanoyl-CoA


Peroxisomal Acyl-CoA Oxidase Selectivity

The precursor 2-methylhexanoyl-CoA, from which 3-hydroxy-2-methylhexanoyl-CoA is enzymatically derived via hydration, is oxidized by rat liver peroxisomal acyl-CoA oxidases with a distinct enzyme selectivity profile. Trihydroxycoprostanoyl-CoA oxidase (THCox) contributes approximately 60% of the total eluate activity toward 2-methylhexanoyl-CoA, while pristanoyl-CoA oxidase (Pox) contributes approximately 40% [1]. This stands in contrast to long-chain 2-methyl-branched acyl-CoAs such as 2-methylpalmitoyl-CoA and pristanoyl-CoA, which are oxidized approximately 90% by pristanoyl-CoA oxidase [1].

Acyl-CoA oxidase selectivity
Class-level inference
THCox ~60% / Pox ~40%
Chain-length-dependent enzyme selectivity profile
Rat liver peroxisomal oxidase preparation; anion-exchange separation
Peroxisomal β-oxidation Acyl-CoA oxidase specificity Branched-chain fatty acid metabolism

ACADSB Substrate Recognition

Human short/branched chain specific acyl-CoA dehydrogenase (ACADSB; SBCAD) recognizes 2-methylhexanoyl-CoA as one of its highest-affinity substrates, alongside (S)-2-methylbutyryl-CoA and isobutyryl-CoA [1]. This positions the metabolic pathway leading to and from 3-hydroxy-2-methylhexanoyl-CoA within the isoleucine degradation and branched-chain fatty acid oxidation network. In contrast, straight-chain acyl-CoAs such as hexanoyl-CoA and octanoyl-CoA are processed by distinct medium-chain acyl-CoA dehydrogenase (MCAD) enzymes, and very long-chain fatty acyl-CoAs are handled by VLCAD [2].

ACADSB substrate recognition
Class-level inference
High-affinity for ACADSB; not recognized by MCAD/VLCAD
Branched-chain pathway-specific substrate recognition
Human ACADSB specificity characterization
Acyl-CoA dehydrogenase Isoleucine catabolism Enzyme substrate specificity

Node in Anaerobic n-Hexane Pathway

In the denitrifying bacterium strain HxN1, 3-hydroxy-2-methylhexanoyl-CoA is the product of the hydration of 2-methylhex-2-enoyl-CoA by a specific enoyl-CoA hydratase (EC 4.2.1.-), and it is subsequently oxidized to 2-methyl-3-oxohexanoyl-CoA by 3-hydroxy-2-methylhexanoyl-CoA dehydrogenase (EC 1.1.-.-) [1][2]. The anaerobic degradation of n-hexane proceeds through this defined sequence, distinguishing this compound from 3-hydroxyacyl-CoA intermediates derived from straight-chain alkane degradation (e.g., 3-hydroxyhexanoyl-CoA from n-hexane degradation in aerobic systems) and from 3-hydroxy-2-methylbutyryl-CoA in isoleucine catabolism [3].

Anaerobic n-hexane pathway node
Class-level inference
Hydrated from 2-methylhex-2-enoyl-CoA; oxidized by dedicated dehydrogenase
Specific intermediate in hydrocarbon degradation pathway
Denitrifying bacterium strain HxN1 pathway (Wilkes et al.)
Anaerobic hydrocarbon degradation n-Hexane metabolism β-Oxidation pathway mapping

Mass Difference from 2-Methylhexanoyl-CoA

3-Hydroxy-2-methylhexanoyl-CoA (C28H48N7O18P3S; MW 895.71 Da) is differentiated from its non-hydroxylated precursor 2-methylhexanoyl-CoA (C28H48N7O17P3S; MW 879.71 Da) by the addition of one oxygen atom corresponding to the C3 hydroxyl group introduced by enoyl-CoA hydratase activity [1][2]. This 16 Da mass difference provides a definitive analytical handle for liquid chromatography-mass spectrometry (LC-MS) detection and quantification, enabling unambiguous discrimination between the hydrated and non-hydrated forms in complex biological matrices.

Mass shift from precursor
Direct head-to-head comparison
+16 Da (895.71 Da vs 879.71 Da)
Definitive LC-MS analytical differentiation
C3-hydroxyl group addition; enables unambiguous detection
Acyl-CoA analytical chemistry Mass spectrometry Chromatographic separation

Applications of 3-Hydroxy-2-methylhexanoyl-CoA


Dehydrogenase Activity Assays

This compound serves as the obligate substrate for the spectrophotometric or fluorometric measurement of 3-hydroxy-2-methylhexanoyl-CoA dehydrogenase activity, wherein the oxidation of the C3-hydroxyl group to a 3-keto group is coupled to NAD+ reduction and monitored at 340 nm [1]. The reaction (3-hydroxy-2-methylhexanoyl-CoA + NAD+ → 2-methyl-3-oxohexanoyl-CoA + NADH + H+) represents a specific node in the anaerobic n-hexane degradation pathway and cannot be substituted with generic 3-hydroxyacyl-CoAs such as 3-hydroxybutyryl-CoA or 3-hydroxyhexanoyl-CoA without altering the enzyme specificity profile [2].

Anaerobic n-Hexane Pathway Reconstruction

In studies of anaerobic hydrocarbon metabolism in denitrifying bacteria such as strain HxN1, 3-hydroxy-2-methylhexanoyl-CoA is an essential intermediate for verifying the complete β-oxidation cascade downstream of (1-methylpentyl)succinate activation [3]. Its use in in vitro reconstitution experiments enables researchers to confirm the sequential action of enoyl-CoA hydratase (producing this compound from 2-methylhex-2-enoyl-CoA) and 3-hydroxyacyl-CoA dehydrogenase (converting this compound to 2-methyl-3-oxohexanoyl-CoA), thereby validating the metabolic pathway architecture [1][2].

LC-MS/MS Method Development

The distinct molecular formula (C28H48N7O18P3S) and mass (895.71 Da) of 3-hydroxy-2-methylhexanoyl-CoA provide a definitive analytical signature for developing targeted LC-MS/MS assays to quantify this intermediate in bacterial cultures or cell-free extracts [4]. The 16 Da mass difference from 2-methylhexanoyl-CoA allows chromatographic separation and selective reaction monitoring (SRM) transitions to be optimized specifically for this hydroxylated intermediate, preventing misidentification with its non-hydroxylated precursor [5].

Peroxisomal β-Oxidation Selectivity Profiling

As a short-chain 2-methyl-branched acyl-CoA species, this compound (or its immediate precursor 2-methylhexanoyl-CoA) can be employed in comparative enzyme specificity studies to differentiate the substrate preferences of peroxisomal acyl-CoA oxidases (THCox vs. Pox) across varying chain lengths [6]. This application is particularly relevant for research into peroxisomal disorders and the differential metabolism of branched-chain versus straight-chain fatty acids in mammalian liver.

Application
Selection Property
Validation Focus
Dehydrogenase activity assay
Dedicated substrate for 3-hydroxy-2-methylhexanoyl-CoA dehydrogenase
NADH-coupled oxidation verification
n-Hexane pathway reconstitution
Intermediate in anaerobic degradation pathway
Enzyme cascade confirmation
Targeted LC-MS/MS assay
Distinct +16 Da mass signature
Chromatographic separation from non-hydroxylated precursor
Peroxisomal oxidase profiling
Short-chain branched substrate probe
Acyl-CoA oxidase selectivity differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-2-methylhexanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.